3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide
Brand Name: Vulcanchem
CAS No.: 91131-29-2
VCID: VC3355904
InChI: InChI=1S/C11H14ClNOS/c12-7-6-11(14)13-8-9-15-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)
SMILES: C1=CC=C(C=C1)SCCNC(=O)CCCl
Molecular Formula: C11H14ClNOS
Molecular Weight: 243.75 g/mol

3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide

CAS No.: 91131-29-2

Cat. No.: VC3355904

Molecular Formula: C11H14ClNOS

Molecular Weight: 243.75 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide - 91131-29-2

Specification

CAS No. 91131-29-2
Molecular Formula C11H14ClNOS
Molecular Weight 243.75 g/mol
IUPAC Name 3-chloro-N-(2-phenylsulfanylethyl)propanamide
Standard InChI InChI=1S/C11H14ClNOS/c12-7-6-11(14)13-8-9-15-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)
Standard InChI Key JNVJIDRTXYBFAB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)SCCNC(=O)CCCl
Canonical SMILES C1=CC=C(C=C1)SCCNC(=O)CCCl

Introduction

Chemical Identity and Properties

3-Chloro-N-[2-(phenylsulfanyl)ethyl]propanamide is a chlorinated organic compound containing sulfur and nitrogen functional groups. Its structural features include a propanamide backbone with a chlorine atom at the 3-position and a phenylsulfanyl ethyl group attached to the nitrogen atom. The compound's molecular architecture creates a distinctive chemical profile with specific reactivity patterns that contribute to its usefulness in synthetic chemistry applications.

The compound is formally categorized as an organo-sulfur compound within chemical taxonomy systems. Alternative nomenclature includes 3-Chlor-propionsaeure-(2-phenylmercapto-ethylamid) and chlorophenylsulfanylethylpropanamide, though the IUPAC designation remains the primary identifier in scientific literature. These naming variations reflect different chemical naming conventions while referring to the identical molecular structure.

The physical and chemical properties of 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide are summarized in the following table:

PropertyValue
CAS Number91131-29-2
Molecular FormulaC₁₁H₁₄ClNOS
Molecular Weight243.75 g/mol
Exact Mass243.04800
Polar Surface Area (PSA)54.40000
LogP2.91470
HS Code2930909090
Physical AppearanceNot specified in available data

The compound's moderate LogP value of 2.91470 indicates a balance between lipophilicity and hydrophilicity, suggesting reasonable membrane permeability and potentially favorable absorption properties in biological systems. The polar surface area (PSA) value of 54.40000 further supports this assessment, falling within a range typically associated with compounds capable of passive membrane diffusion.

ParameterSpecification
PurityNLT 97%
Quality SystemISO certified
Production CategoryAPI intermediate
Application FieldPharmaceutical and research industries

The high-purity specifications are particularly important for research applications, where impurities could interfere with experimental results or downstream synthetic processes. The established manufacturing standards ensure that researchers and pharmaceutical developers can obtain consistent supplies of this compound for their investigative work.

Hazard CodeDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled

The signal word associated with these hazards is "Warning," which denotes moderate hazard severity requiring standard laboratory safety protocols.

The synthesis would likely follow similar methodologies to those employed for structurally related compounds, such as the chloropropanamides described in reference , which utilize acid chlorides and amines as primary reagents in amide formation reactions.

Reactivity Considerations

The compound's reactivity is influenced by several structural features:

  • The chloro substituent provides a site for nucleophilic substitution reactions

  • The amide functionality can participate in various transformations including hydrolysis, reduction, and transamidation

  • The sulfur atom introduces additional reactivity patterns including oxidation to sulfoxides or sulfones

  • The phenyl ring may undergo electrophilic aromatic substitution reactions under appropriate conditions

These reactivity patterns contribute to the compound's versatility as a chemical intermediate in more complex synthetic sequences.

ParameterValue
HS Code2930909090
VAT17.0%
Tax rebate rate13.0%
MFN tariff6.5%
General tariff30.0%

These trade parameters indicate the compound's position within international chemical trade frameworks and the applicable tariff structures for its import and export.

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